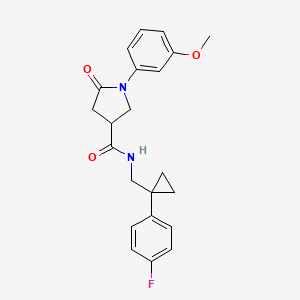
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H23FN2O3 and its molecular weight is 382.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, with the CAS number 1209759-35-2, is a synthetic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C22H23FN2O3
- Molecular Weight : 382.4 g/mol
- Structure : The compound features a cyclopropyl group linked to a 4-fluorophenyl moiety and a 3-methoxyphenyl group, contributing to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:
- Formation of Cyclopropyl Intermediate : Utilizing Grignard reaction conditions with 4-fluorophenylmagnesium bromide and cyclopropylmethyl bromide.
- Amidation Reaction : The intermediate undergoes amidation with carboxylic acid chlorides in the presence of bases like triethylamine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biological pathways, leading to potential therapeutic effects.
In Vitro Studies
Research indicates that compounds containing cyclopropyl moieties often exhibit enhanced biological activity. For instance, derivatives similar to this compound have shown promising results in inhibiting the proliferation of specific cancer cell lines, such as U937 human myeloid leukemia cells, without significant cytotoxicity .
In Vivo Studies
In vivo evaluations have demonstrated that similar compounds possess anti-inflammatory and analgesic properties. These effects are believed to stem from the modulation of inflammatory pathways and pain receptors .
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Anti-Cancer Activity :
A study reported that derivatives of the compound displayed significant inhibition of U937 cell proliferation at micromolar concentrations. The structure-activity relationship indicated that modifications on the phenyl rings could enhance potency while maintaining low toxicity levels . -
Case Study on Anti-Inflammatory Effects :
Another investigation found that related compounds effectively reduced inflammation in animal models by downregulating pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .
Propriétés
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3/c1-28-19-4-2-3-18(12-19)25-13-15(11-20(25)26)21(27)24-14-22(9-10-22)16-5-7-17(23)8-6-16/h2-8,12,15H,9-11,13-14H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIUFOPJNIQFDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCC3(CC3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














